N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O4S, with a molecular weight of 388.5 g/mol. The compound features a benzo-fused oxazepine ring and a sulfonamide group, contributing to its unique chemical properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C20H24N2O4S |
Molecular Weight | 388.5 g/mol |
CAS Number | 922021-69-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring and the sulfonamide group can bind to various enzymes or receptors, modulating their activity. This interaction can influence critical biochemical pathways associated with disease processes.
Inhibition of Carbonic Anhydrase
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms. For instance:
- Inhibition Potency : The compound demonstrated varying inhibition against different CA isoforms:
This inhibition is particularly relevant in cancer biology where CA IX is often overexpressed in tumor tissues.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value of 3.96 ± 0.21 μM.
- Colorectal Cancer (Caco-2) : The most active derivative showed an IC50 value of 5.87 ± 0.37 μM .
Mechanism of Induced Apoptosis
The anticancer effects are mediated through the intrinsic apoptotic pathway. Key findings include:
- Bax/Bcl-2 Ratio : Increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2.
- Caspase Activation : Upregulation of active caspase-9 and caspase-3 levels indicates activation of the apoptotic cascade .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on CA Inhibition : A study reported that derivatives with similar structures showed potent inhibition against tumor-associated CA isoforms .
- Antiproliferative Effects : Another investigation confirmed the compound's ability to inhibit cell proliferation in breast and colorectal cancer models .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-7-15(9-13(12)2)26(23,24)21-14-6-8-17-16(10-14)20-18(22)19(3,4)11-25-17/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRHCRWCQMSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.